molecular formula C20H18N4O2 B5849186 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol

2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol

Cat. No. B5849186
M. Wt: 346.4 g/mol
InChI Key: HTOYZTFBMWBZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol, also known as MPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce oxidative stress and inflammation. In addition, 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.

Advantages and Limitations for Lab Experiments

2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under a range of conditions. However, one limitation of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol. One area of interest is the development of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol involves several steps, starting with the reaction of 2,4-dihydroxybenzoic acid with 1,2-diaminobenzene to form a dihydroxybenzene-diamine intermediate. This intermediate is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form the final product, 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol. The synthesis method has been optimized to obtain high yields of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol with high purity.

Scientific Research Applications

2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been studied for its antioxidant and anti-inflammatory properties. It has also been explored for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-methyl-4-[5-methyl-4-(1-phenylpyrazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-17(25)9-8-16(20(12)26)19-18(13(2)22-23-19)14-10-21-24(11-14)15-6-4-3-5-7-15/h3-11,25-26H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYZTFBMWBZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CN(N=C3)C4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111209
Record name (4E)-3-Hydroxy-2-methyl-4-(5-methyl-1′-phenyl[4,4′-bi-1H-pyrazol]-3(2H)-ylidene)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1164479-11-1
Record name (4E)-3-Hydroxy-2-methyl-4-(5-methyl-1′-phenyl[4,4′-bi-1H-pyrazol]-3(2H)-ylidene)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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